3-Methyl-5-(piperidin-4-yloxy)pyridine
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Overview
Description
3-Methyl-5-(piperidin-4-yloxy)pyridine is a heterocyclic organic compound with the molecular formula C11H16N2O It features a pyridine ring substituted with a methyl group at the 3-position and a piperidin-4-yloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(piperidin-4-yloxy)pyridine typically involves the reaction of 3-methylpyridine with piperidin-4-ol under suitable conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-4-ol, followed by nucleophilic substitution on the 3-methylpyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding piperidine derivatives.
Scientific Research Applications
3-Methyl-5-(piperidin-4-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(piperidin-4-ylmethoxy)pyridine
- 3-Methyl-5-(piperidin-4-ylthio)pyridine
- 3-Methyl-5-(piperidin-4-ylamino)pyridine
Uniqueness
3-Methyl-5-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-methyl-5-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-6-11(8-13-7-9)14-10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3 |
InChI Key |
KECSCXDQUFYODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)OC2CCNCC2 |
Origin of Product |
United States |
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